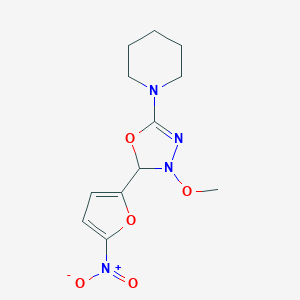
1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine, also known as NFO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. NFO is a piperidine derivative that has a nitrofuryl group attached to an oxadiazole ring. This compound has been found to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine is not fully understood. However, it has been proposed that 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine may act as a redox sensor, reacting with ROS to form a fluorescent product. This reaction is thought to occur through the reduction of the nitro group in the nitrofuryl moiety by ROS.
Biochemical and physiological effects:
1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine has been found to have a variety of biochemical and physiological effects. One of the most significant effects of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine is its ability to selectively detect ROS in cells. In addition, 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine has been found to have antioxidant properties and to protect cells from oxidative stress. 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine has also been found to have anti-inflammatory properties and to inhibit the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine in lab experiments is its ability to selectively detect ROS in cells. This property makes 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine a valuable tool for studying the role of ROS in various biological processes. Another advantage of using 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting.
However, there are also limitations to using 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine in lab experiments. One limitation is its potential toxicity to cells. 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine has been found to be toxic to some cell types at high concentrations, which could limit its use in certain experiments. Another limitation is the potential for interference from other fluorescent molecules in cells, which could affect the accuracy of ROS detection using 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine.
Future Directions
There are several future directions for research on 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine. One area of research could focus on the development of new derivatives of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine with improved properties, such as reduced toxicity or increased selectivity for ROS. Another area of research could focus on the use of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine in vivo, to study the role of ROS in various disease states. Finally, research could focus on the development of new techniques for using 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine to detect ROS in cells, such as the use of advanced microscopy techniques.
Synthesis Methods
The synthesis of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine involves the reaction of 5-nitro-2-furyl hydrazine with 4-methoxy-1,3,4-oxadiazol-2-yl chloride in the presence of piperidine. This reaction results in the formation of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine as a yellow crystalline solid. The synthesis of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine has been found to have a variety of potential applications in scientific research. One of the most promising applications of 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine is as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. ROS play a critical role in various biological processes, including aging, inflammation, and cancer. The ability to detect ROS in cells using 1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine could provide valuable insights into these processes.
properties
Product Name |
1-(5-{5-Nitro-2-furyl}-4-methoxy-4,5-dihydro-1,3,4-oxadiazol-2-yl)piperidine |
|---|---|
Molecular Formula |
C12H16N4O5 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
3-methoxy-2-(5-nitrofuran-2-yl)-5-piperidin-1-yl-2H-1,3,4-oxadiazole |
InChI |
InChI=1S/C12H16N4O5/c1-19-15-11(9-5-6-10(20-9)16(17)18)21-12(13-15)14-7-3-2-4-8-14/h5-6,11H,2-4,7-8H2,1H3 |
InChI Key |
UKEGNJZDMKHNLQ-UHFFFAOYSA-N |
SMILES |
CON1C(OC(=N1)N2CCCCC2)C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
CON1C(OC(=N1)N2CCCCC2)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B304430.png)
![Ethyl {2-[({[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B304432.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B304434.png)
![3-(Diethylamino)-1-{4-[3-(diethylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B304435.png)
![4-(4-Methylphenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-6-phenylnicotinonitrile](/img/structure/B304439.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2-naphthyl)acetamide](/img/structure/B304441.png)
![N-(4-bromophenyl)-2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}acetamide](/img/structure/B304442.png)
![2-{[3-cyano-6-phenyl-4-(3,4,5-trimethoxyphenyl)-2-pyridinyl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B304443.png)
![2-{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}-6-phenyl-4-(3,4,5-trimethoxyphenyl)nicotinonitrile](/img/structure/B304444.png)
![6-Methyl-2-{[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304446.png)

![3-[(3,4-Dichlorobenzyl)amino]-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304448.png)
![3-{[2-(3-Chlorophenyl)ethyl]amino}-1-(4-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B304450.png)
![3-[2-(3-Methoxy-phenyl)-ethylamino]-1-p-tolyl-pyrrolidine-2,5-dione](/img/structure/B304451.png)